![molecular formula C14H12O2S2 B12559901 {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid CAS No. 152171-23-8](/img/structure/B12559901.png)
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is an organic compound characterized by the presence of two phenylsulfanyl groups attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-bromothiophenol with phenylthiol in the presence of a base to form the intermediate 4-(phenylsulfanyl)phenylthiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, and appropriate catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenylsulfanyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
4-(Phenylsulfanyl)phenylacetic acid: Similar structure but with a single phenylsulfanyl group.
Bis(4-phenylsulfanyl)benzene: Lacks the acetic acid moiety.
Uniqueness
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is unique due to the presence of two phenylsulfanyl groups and an acetic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
152171-23-8 |
|---|---|
Molekularformel |
C14H12O2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(4-phenylsulfanylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
InChI-Schlüssel |
HCCAEBZJFMPPRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


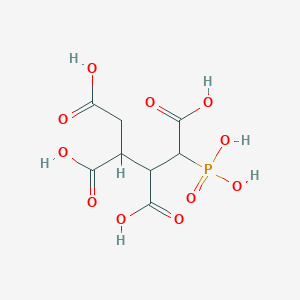
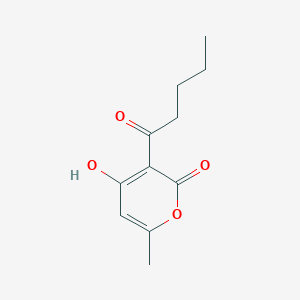
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
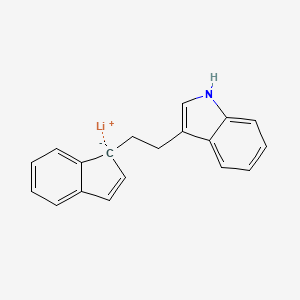

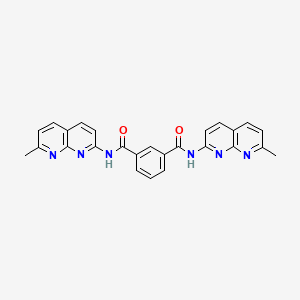
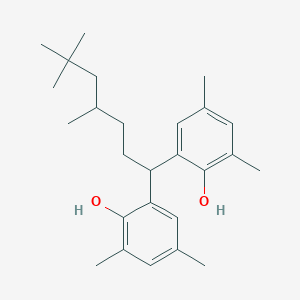
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
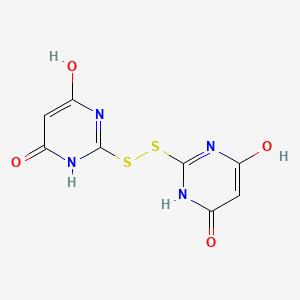
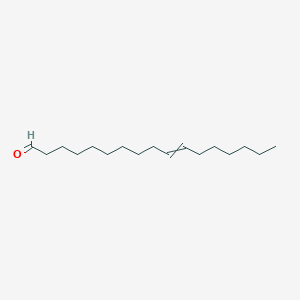
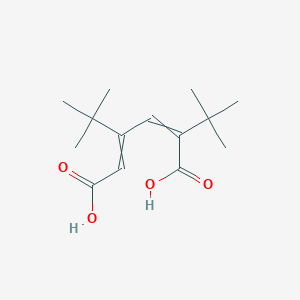
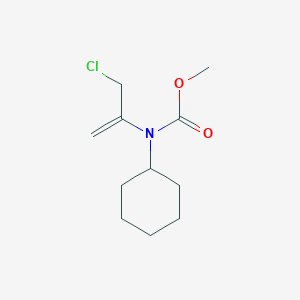
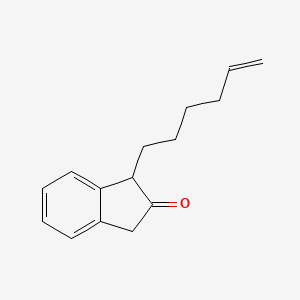
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
